Diethyl N-(benzenecarbothioyl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(benzenecarbothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a benzenecarbothioyl group. It is a member of the broader class of phosphoramidates, which are widely studied for their diverse applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with benzenecarbothioyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(benzenecarbothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Diethyl N-(benzenecarbothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl N-(benzenecarbothioyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The phosphoramidate group plays a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphoramidate: Lacks the benzenecarbothioyl group, making it less specific in certain reactions.
Benzenecarbothioyl chloride: Used as a precursor in the synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate.
Phosphoramidate derivatives: Various derivatives with different substituents on the phosphoramidate group.
Uniqueness
This compound is unique due to its combined phosphoramidate and benzenecarbothioyl functionalities. This dual functionality enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in research and industry .
Properties
CAS No. |
71039-20-8 |
---|---|
Molecular Formula |
C11H16NO3PS |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-diethoxyphosphorylbenzenecarbothioamide |
InChI |
InChI=1S/C11H16NO3PS/c1-3-14-16(13,15-4-2)12-11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13,17) |
InChI Key |
CCCGJEMEMYVXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(=S)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.